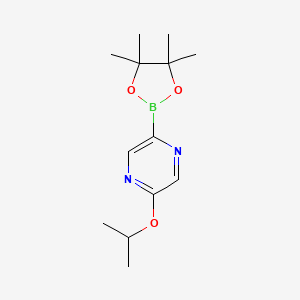
5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester
Overview
Description
“5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are highly valuable building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign .
Synthesis Analysis
The synthesis of boronic esters like “5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” often involves the use of a radical approach . For example, pinacol boronic esters can be prepared via a highly regio and stereoselective zirconocene catalysed hydroboration of terminal and internal alkynes .
Chemical Reactions Analysis
Boronic esters like “5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Scientific Research Applications
Pharmaceutical Intermediates
“5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid moiety is particularly useful in the development of protease inhibitors, which are a class of antiviral drugs that prevent viral replication by selectively binding to viral proteases .
Suzuki-Miyaura Cross-Coupling
This compound is employed in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Inverse-Electron-Demand Diels-Alder Reaction
The compound serves as a reagent in the inverse-electron-demand Diels-Alder reaction. This synthetic method is used to construct six-membered rings with high atom economy and has applications in the synthesis of natural products and pharmaceuticals .
Simmons-Smith Cyclopropanation
It is also used in the Simmons-Smith cyclopropanation reaction, which is a method for the synthesis of cyclopropanes from alkenes. Cyclopropanes are valuable motifs in medicinal chemistry due to their presence in a variety of biologically active molecules .
Polyene Cyclization
The compound is involved in polyene cyclization reactions, which are crucial for the synthesis of complex natural products. This process is important for constructing polyene frameworks found in many antibiotics and antifungal agents .
Stereoselective Aldol Reactions
Lastly, “5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” is used in stereoselective aldol reactions. These reactions are fundamental in organic synthesis for the construction of chiral molecules, which are essential in the production of various enantiomerically pure pharmaceuticals .
Safety and Hazards
Future Directions
The future directions for “5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, there could be more research into the use of these compounds in Suzuki–Miyaura coupling reactions and other types of organic synthesis .
Mechanism of Action
Target of Action
The primary target of 5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in electronically divergent processes with the metal catalyst in the Suzuki–Miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
The compound is converted to a mixture of organotrifluoroborate and pinacol . The rate of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The compound’s action results in the formation of new C–C bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-9(2)17-11-8-15-10(7-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQYHFETBUNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropoxy)pyrazine-2-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



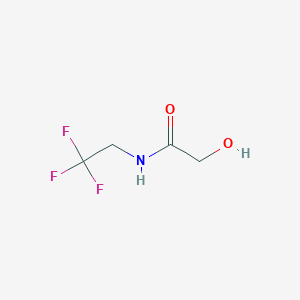
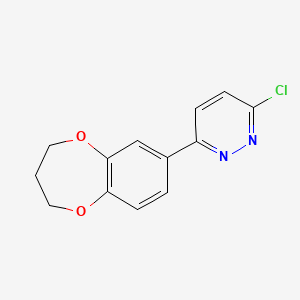
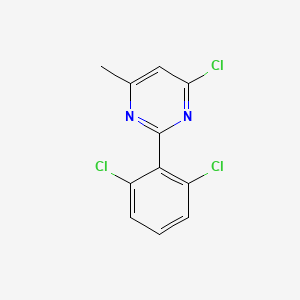
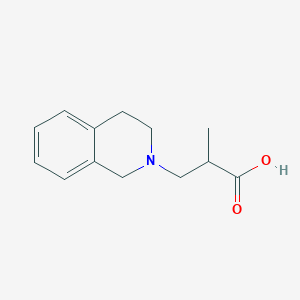
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
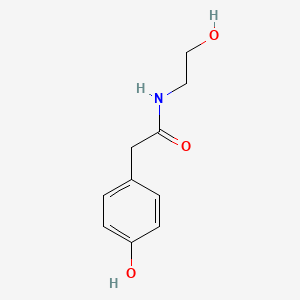
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)

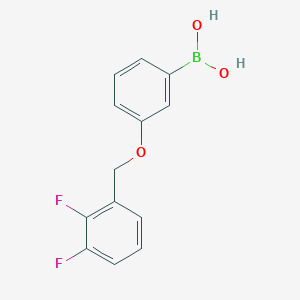
![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)